4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidine ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions One common approach is the condensation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with α-halo acids under basic conditions to yield the thiazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
- Ethyl acetoacetate
Uniqueness
4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is unique due to its combination of a pyrazole ring, a thiazolidine ring, and a butanoic acid moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiazolidine ring may enhance its binding affinity to certain biological targets, making it a more potent therapeutic agent.
Properties
Molecular Formula |
C24H21N3O4S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C24H21N3O4S2/c1-31-19-10-5-7-16(13-19)22-17(15-27(25-22)18-8-3-2-4-9-18)14-20-23(30)26(24(32)33-20)12-6-11-21(28)29/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,28,29)/b20-14- |
InChI Key |
BMWNRMNTDXUXAI-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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